1'-Benzyl-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one
Description
1'-Benzyl-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one (CAS: 1017599-00-6) is a spirocyclic compound characterized by a fused furopyridine and piperidine system, with a benzyl group at the 1'-position. The molecular formula is C₁₇H₁₇N₂O₂, and its hydrochloride form (CAS: 475152-16-0) has a molecular weight of 240.69 g/mol (C₁₁H₁₃ClN₂O₂) . It is typically stored under dry, sealed conditions at room temperature and requires careful handling due to hazards including skin/eye irritation and respiratory sensitization (H302, H315, H319, H335) .
The compound is of interest in medicinal chemistry due to its structural complexity, which enables interactions with biological targets such as enzymes and receptors.
Properties
IUPAC Name |
1'-benzylspiro[furo[3,4-c]pyridine-3,4'-piperidine]-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c21-17-15-6-9-19-12-16(15)18(22-17)7-10-20(11-8-18)13-14-4-2-1-3-5-14/h1-6,9,12H,7-8,10-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFFDHASMUYMKPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=C(C=CN=C3)C(=O)O2)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1'-Benzyl-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one (CAS No. 1017599-00-6) is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant studies.
- Molecular Formula : C18H18N2O2
- Molecular Weight : 294.35 g/mol
- Boiling Point : 496.9 ± 45.0 °C (predicted)
- Density : 1.28 ± 0.1 g/cm³ (predicted)
- pKa : 8.20 ± 0.20 (predicted) .
The biological activity of 1'-Benzyl-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one can be attributed to its interaction with various biological targets, including enzymes and receptors involved in cancer and inflammatory pathways. The compound exhibits properties that suggest it may act as an inhibitor of specific kinases, which are critical in cell signaling and proliferation.
Anticancer Properties
Recent studies have indicated that compounds similar to 1'-Benzyl-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one demonstrate anticancer activity by targeting specific pathways:
- Kinase Inhibition : The compound may inhibit the activity of kinases involved in tumor growth and metastasis. For example, pyrido[2,3-d]pyrimidine derivatives have shown efficacy against various cancers by blocking pathways essential for cancer cell survival .
- Synergistic Effects : In combination therapies, compounds like this have been tested alongside established chemotherapeutics (e.g., paclitaxel) to enhance efficacy against specific cancer types .
Anti-inflammatory Activity
There is emerging evidence that spiro compounds can modulate inflammatory responses. The activation of Toll-like receptors (TLRs) by such compounds has been linked to the production of cytokines that mediate inflammation .
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
Chemical Reactions Analysis
Functional Group Transformations
The compound undergoes diverse chemical reactions, influenced by its spirocyclic structure and functional groups:
Substitution Reactions
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N-Alkylation : The benzyl group at the N-position can participate in nucleophilic substitution, as observed in related spiro[piperidine-4,1'-pyrido[3,4-b]indole] analogs. Fluorobenzyl derivatives exhibit enhanced biological activity, suggesting reactivity at this position .
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Regioselective Substitution : The furo[3,4-c]pyridine moiety may undergo electrophilic aromatic substitution, though specific examples for this compound are not explicitly detailed in the literature.
Biological Activity and Reaction Mechanisms
The compound’s reactivity is closely tied to its biological applications, particularly in modulating molecular targets:
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Co-Potentiator Activity : Fluorobenzyl analogs (e.g., 1j in Table 3 of ) show improved EC₅₀ and Vmax values in CFTR activation, highlighting how chemical modifications (e.g., fluorine substitution) enhance biological efficacy .
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Structure-Activity Relationships : The spirocyclic framework and benzyl substituent enable interactions with biological targets, influencing pharmacokinetic and pharmacodynamic properties .
Research Implications
The compound’s synthesis and reactivity highlight its potential in:
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Drug Discovery : Chemical modifications (e.g., fluorobenzyl substitution) enhance biological activity, as seen in CFTR modulation .
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Material Science : The spirocyclic framework may enable tailored physicochemical properties for advanced materials.
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Synthetic Chemistry : Multi-step routes demonstrate the importance of precise reaction conditions for achieving high purity .
By leveraging its structural versatility, 1'-Benzyl-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one remains a valuable tool in both academic and industrial research.
Comparison with Similar Compounds
Structural Features
The spiro architecture of 1'-benzyl-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one distinguishes it from non-spiro analogs. Key comparisons include:
Key Observations :
Insights :
Physicochemical Properties
| Property | 1'-Benzyl-1H-spiro[...]-1-one | P1788 | 1'-Acyl-spiro[quinolines] |
|---|---|---|---|
| Molecular Weight | 267.29 (free base) | ~300–350 (estimated) | 300–400 |
| Solubility | Low (hydrophobic benzyl) | Moderate (dione) | Variable (acyl-dependent) |
| Hazards | H302, H315, H319, H335 | Not reported | Irritant (acyl groups) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
